2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-neuroinflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine typically involves the reaction of piperazine with a substituted phenyl derivative under specific conditions. For example, piperazine can be added to a solution of a substituted phenyl derivative and potassium carbonate in chloroform at room temperature . The reaction mass is then poured into crushed ice and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may yield a deoxygenated product .
Scientific Research Applications
2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-(Trifluoromethyl)benzylamine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine is unique due to its specific trifluoromethyl and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)14-5-2-1-4-13(14)12-22-8-10-23(11-9-22)15-20-6-3-7-21-15/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUVHWKEEVGKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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